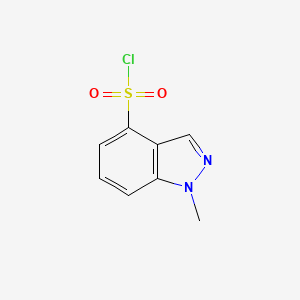
1-Methyl-1H-indazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Méthodes De Préparation
The synthesis of 1-Methyl-1H-indazole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indazole. One common method includes the reaction of 1-Methyl-1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative sulfonylating agents that offer higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-1H-indazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be further oxidized or reduced depending on the functional groups introduced.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide for hydrolysis. The major products formed depend on the specific nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
1-Methyl-1H-indazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal applications of indazole derivatives often involves this compound as a key intermediate in the synthesis of drug candidates.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-indazole-4-sulfonyl chloride and its derivatives depends on the specific biological target. Generally, indazole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, some indazole derivatives inhibit specific kinases involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with an imidazole ring instead of an indazole ring. It has different reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring and is used in different chemical syntheses.
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Features a benzotriazole ring and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties compared to other sulfonyl chloride derivatives.
Propriétés
Formule moléculaire |
C8H7ClN2O2S |
|---|---|
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
1-methylindazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h2-5H,1H3 |
Clé InChI |
MBKRKGSFKFJYTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















